Eragidomide

Beschreibung

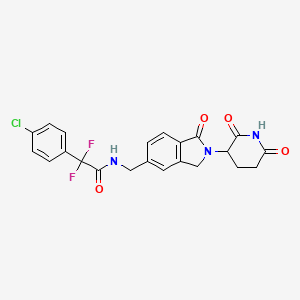

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBHUSLMHZLGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860875-51-9 | |

| Record name | Eragidomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERAGIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Target of CC-90009: A Technical Guide to GSPT1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the molecular target of CC-90009, its mechanism of action, and the downstream cellular consequences. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted protein degrader.

The Molecular Target: GSPT1

The primary molecular target of CC-90009 is the G1 to S phase transition 1 (GSPT1) protein.[4][5] GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, which is responsible for ending the process of protein synthesis. By targeting GSPT1 for degradation, CC-90009 disrupts this fundamental cellular process, leading to potent anti-tumor effects.

Mechanism of Action: A "Molecular Glue"

CC-90009 functions as a "molecular glue," inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex. CRBN is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase. The binding of CC-90009 to CRBN alters its substrate specificity, creating a novel binding surface that is recognized by GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This targeted degradation of GSPT1 is the central event in the mechanism of action of CC-90009.

Caption: Mechanism of CC-90009 as a molecular glue.

Downstream Signaling Pathways

The degradation of GSPT1 triggers a cascade of downstream events, primarily the activation of the Integrated Stress Response (ISR) . The ISR is a cellular stress pathway that is activated by various stimuli, including amino acid deprivation and ribosome stalling, which can occur as a consequence of impaired translation termination due to GSPT1 loss. Key mediators of the ISR activated by CC-90009 include GCN1, GCN2, and ATF4. Activation of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in AML cells.

Factors that have been identified to modulate the cellular response to CC-90009 include the ILF2/ILF3 heterodimeric complex, which regulates CRBN expression, and the mTOR signaling pathway. Hyperactivation of the mTOR pathway has been shown to attenuate the effects of CC-90009.

References

Eragidomide-Mediated GSPT1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Eragidomide (CC-90009), a first-in-class molecular glue that selectively targets the translation termination factor GSPT1 for degradation. This document details the underlying molecular pathways, presents key quantitative data, outlines detailed experimental protocols for studying this process, and includes visualizations of the critical signaling and experimental workflows.

Introduction: The Molecular Glue Concept and GSPT1 as a Therapeutic Target

This compound is a novel cereblon (CRBN) E3 ligase modulator that functions as a molecular glue.[1] Unlike traditional enzyme inhibitors, molecular glues induce or stabilize the interaction between an E3 ubiquitin ligase and a "neosubstrate," a protein not typically targeted by that E3 ligase.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[3]

GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis.[4] Its essential role in cell cycle progression and proliferation has made it an attractive therapeutic target in oncology, particularly in hematological malignancies like acute myeloid leukemia (AML).[5] this compound selectively targets GSPT1 for degradation, leading to potent anti-tumor activity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The degradation of GSPT1 by this compound is a multi-step process orchestrated within the cell's own protein disposal machinery.

-

Binding to Cereblon: this compound first binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).

-

Ternary Complex Formation: The this compound-CRBN complex then creates a new binding surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (GSPT1-Eragidomide-CRBN).

-

Ubiquitination: Within this complex, the E3 ligase machinery of CRL4-CRBN transfers ubiquitin molecules to GSPT1.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.

This targeted degradation of GSPT1 has profound downstream effects on cancer cells.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced GSPT1 degradation.

Downstream Consequences of GSPT1 Depletion

The depletion of GSPT1 triggers a cascade of cellular events, ultimately leading to apoptosis in cancer cells.

-

Impaired Translation Termination: The primary consequence of GSPT1 loss is the failure of proper translation termination at stop codons, leading to ribosomal read-through and the production of aberrant proteins.

-

Integrated Stress Response (ISR) Activation: This disruption in protein synthesis activates the Integrated Stress Response (ISR). Specifically, the GCN1/GCN2 pathway is engaged, leading to the phosphorylation of eIF2α and the subsequent upregulation of the transcription factor ATF4.

-

Apoptosis: ATF4, in turn, transcriptionally activates pro-apoptotic genes, leading to programmed cell death in a TP53-independent manner.

GSPT1 Degradation and Downstream Signaling

Caption: Downstream signaling cascade following GSPT1 degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data points.

| Parameter | Cell Line | Value | Reference |

| GSPT1 Degradation (EC50) | AML patient blasts | 6 nM | |

| MOLM-13 (AML) | 9 nM | ||

| Anti-proliferative Activity (IC50) | AML patient blasts | 6 nM | |

| GSPT1 Degradation (DC50) of another GSPT1 degrader (7d) | 22Rv1 (Prostate Cancer) | 19 nM |

Note: EC50 refers to the half-maximal effective concentration for degradation, while IC50 is the half-maximal inhibitory concentration for proliferation. DC50 is the concentration for 50% of maximal degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the this compound-induced proximity between GSPT1 and CRBN.

-

Materials:

-

His-tagged recombinant GSPT1 protein

-

GST-tagged recombinant CRBN/DDB1 complex

-

This compound and control compounds

-

Anti-His-Tb (Terbium) antibody (donor fluorophore)

-

Anti-GST-d2 (acceptor fluorophore)

-

TR-FRET Assay Buffer

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted compound.

-

Add a solution containing His-GSPT1 and GST-CRBN/DDB1 to the wells.

-

Add a solution containing Anti-His-Tb and Anti-GST-d2 antibodies.

-

Incubate the plate at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emissions at both donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio to determine the extent of ternary complex formation.

-

Cellular CRBN Engagement Assay (NanoBRET)

This assay confirms that this compound binds to CRBN within a cellular context.

-

Materials:

-

HEK293T cells stably expressing NanoLuc-CRBN

-

BODIPY-lenalidomide tracer

-

This compound and control compounds

-

Opti-MEM I reduced serum medium

-

Nano-Glo Live Cell Substrate

-

White 384-well plates

-

-

Procedure:

-

Seed NanoLuc-CRBN expressing HEK293T cells in a 384-well plate.

-

Prepare serial dilutions of this compound.

-

Add the BODIPY-lenalidomide tracer to all wells at a fixed concentration.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Add the Nano-Glo Live Cell Substrate.

-

Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission wavelengths.

-

Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming cellular engagement.

-

GSPT1 Degradation Assay (Western Blot)

This is a standard method to quantify the reduction of GSPT1 protein levels.

-

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

This compound

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and treat with a dose-response of this compound for a specified time (e.g., 4, 8, 24 hours).

-

Harvest and lyse the cells.

-

Quantify total protein concentration (e.g., BCA assay).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Wash and incubate with the secondary antibody.

-

Visualize bands using a chemiluminescent substrate.

-

Quantify band intensities and normalize GSPT1 levels to the loading control to determine the percentage of degradation.

-

Experimental Workflow for GSPT1 Degradation Analysis

Caption: Workflow for Western blot analysis of GSPT1 degradation.

Quantitative Proteomics (TMT-MS)

This method provides a global and unbiased view of protein changes following this compound treatment.

-

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer and reagents for protein extraction and digestion

-

Tandem Mass Tag (TMT) labeling reagents

-

LC-MS/MS instrumentation

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse cells, extract proteins, and digest them into peptides.

-

Label the peptides from different conditions with TMT reagents.

-

Combine the labeled peptide samples.

-

Analyze the combined sample by LC-MS/MS.

-

Process the data to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

-

CRISPR-Cas9 Screening for Resistance Mechanisms

This powerful technique can identify genes whose loss confers resistance to this compound.

-

Materials:

-

Cas9-expressing cell line

-

Genome-wide sgRNA library

-

Lentivirus production reagents

-

This compound

-

Reagents for genomic DNA extraction, PCR, and next-generation sequencing

-

-

Procedure:

-

Transduce Cas9-expressing cells with the sgRNA library at a low multiplicity of infection.

-

Select for transduced cells.

-

Treat the cell population with this compound at a concentration that provides strong selective pressure.

-

Culture the cells for a sufficient period to allow for the enrichment of resistant clones.

-

Isolate genomic DNA from the resistant population and a control population.

-

Amplify the sgRNA-encoding regions by PCR.

-

Perform next-generation sequencing to determine the abundance of each sgRNA.

-

Analyze the data to identify sgRNAs that are significantly enriched in the resistant population, thereby identifying genes whose knockout confers resistance.

-

Clinical Development and Future Perspectives

A Phase 1 clinical trial (NCT02848001) was initiated to evaluate this compound in patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes. However, this trial was terminated. Despite this, the selective degradation of GSPT1 remains a promising therapeutic strategy. The insights gained from the development of this compound are invaluable for the design of next-generation GSPT1 degraders and other molecular glues. Further research is needed to understand the mechanisms of resistance and to identify patient populations that may benefit most from this therapeutic approach.

Conclusion

This compound exemplifies the potential of molecular glues to target previously "undruggable" proteins. Its ability to selectively induce the degradation of GSPT1 through the CRL4-CRBN E3 ligase complex represents a novel anti-cancer mechanism. This technical guide provides a framework for researchers to understand and investigate this process, from the fundamental molecular interactions to the broader cellular consequences. The detailed protocols and quantitative data presented herein should serve as a valuable resource for the continued exploration of GSPT1 degradation as a therapeutic strategy.

References

- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]

Eragidomide (CC-90009): A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eragidomide (CC-90009) is a first-in-class, potent, and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It acts as a "molecular glue," inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] This novel mechanism of action has positioned this compound as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development.

Discovery of this compound: A Phenotypic Screening Approach

The discovery of this compound was the result of a cell-based phenotypic screening campaign aimed at identifying compounds with potent anti-proliferative activity in AML cell lines.[4] This approach prioritized the functional outcome of the compounds over a specific molecular target, leading to the identification of a novel mechanism of action.

The screening cascade likely involved the following logical steps:

Mechanism of Action: Selective Degradation of GSPT1

This compound functions as a molecular glue that enhances the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.

The degradation of GSPT1, a key factor in translation termination, triggers a cascade of downstream events, ultimately leading to apoptosis in AML cells. This signaling pathway is depicted below:

Synthesis of this compound

The chemical synthesis of this compound, with the systematic name 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, involves a multi-step process. While specific, detailed protocols are proprietary, the general synthetic strategy can be inferred from patent literature. The core structure is typically assembled through the coupling of a substituted isoindolinone moiety with a difluoroacetamide side chain.

A generalized synthetic workflow is outlined below:

Preclinical and Clinical Data

This compound has demonstrated potent and selective activity against AML cells in preclinical models. The key quantitative data from these studies, as well as from early clinical trials, are summarized below.

In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) |

| MOLM-13 | 3 |

| MV4-11 | 21 |

| KG-1 | 75 |

| U937 | 10 |

| HL-60 | 15 |

| OCI-AML2 | 8 |

| OCI-AML3 | 12 |

| NOMO-1 | 5 |

| TEX | 9 |

| MOLM-14 | 6 |

| Kasumi-1 | >1000 |

Data compiled from publicly available research.[4]

Preclinical Pharmacokinetics of this compound

Detailed pharmacokinetic parameters in preclinical models are not extensively published. However, studies in mouse xenograft models of human AML have been conducted to support dose selection and schedule for clinical trials.

Clinical Trial Data (NCT02848001)

A Phase 1, open-label, dose-finding study of this compound was conducted in subjects with relapsed or refractory AML or higher-risk myelodysplastic syndromes.

| Parameter | Finding |

| Dose-Limiting Toxicities | Hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade. |

| Most Common Adverse Events | Infections, hypocalcemia, hypotension. |

| Efficacy | Anti-leukemic activity was observed, with some patients achieving a complete response or complete response with incomplete hematologic recovery. |

Experimental Protocols

GSPT1 Degradation Assay (Western Blot)

A general protocol to assess GSPT1 degradation in AML cells treated with this compound is as follows:

-

Cell Culture and Treatment: Plate AML cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

A standard protocol for evaluating apoptosis in this compound-treated AML cells is as follows:

-

Cell Culture and Treatment: Treat AML cells with this compound as described in the GSPT1 degradation assay protocol for a desired time point (e.g., 24, 48 hours).

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound (CC-90009) is a promising therapeutic agent that exemplifies the power of phenotypic screening in discovering novel cancer therapies. Its unique mechanism of action, the targeted degradation of GSPT1, offers a new paradigm for the treatment of AML. The preclinical and early clinical data have demonstrated its potential, although further investigation is required to fully define its therapeutic window and patient populations most likely to benefit. The synthetic route, while complex, is amenable to process development for clinical and commercial supply. This in-depth guide provides a solid foundation for researchers and drug developers interested in the continued exploration of this compound and the broader class of molecular glue degraders.

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]

Eragidomide-Induced Apoptosis Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eragidomide (CC-90009) is a pioneering molecular glue modulator that selectively targets the translation termination factor GSPT1 for degradation, leading to potent pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. It details the core signaling cascade, from the recruitment of GSPT1 to the CRL4-CRBN E3 ubiquitin ligase complex to the activation of the Integrated Stress Response and subsequent execution of apoptosis. This document also summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate the complex molecular interactions.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a first-in-class, GSPT1-selective cereblon (CRBN) E3 ligase modulator.[1][2] By coopting the CRL4-CRBN complex, this compound specifically marks GSPT1 for degradation, triggering a cascade of events that culminate in cancer cell apoptosis.[1][3] This targeted approach has shown significant promise in preclinical and clinical settings for hematological malignancies.[4]

The Core Signaling Pathway

The primary mechanism of action of this compound involves a series of well-orchestrated molecular events, initiating with the degradation of GSPT1 and culminating in apoptosis. This pathway is modulated by other significant cellular signaling networks, including the mTOR and ILF2/ILF3 pathways.

GSPT1 Degradation

This compound acts as a molecular bridge, fostering an interaction between CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex, and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, tagging it for degradation by the 26S proteasome. This degradation is highly selective for GSPT1, with minimal impact on other known neosubstrates of other CRBN modulators, such as IKZF1 and IKZF3.

Integrated Stress Response (ISR) Activation

GSPT1 is a crucial component of the translation termination complex. Its degradation impairs this process, leading to ribosomal stalling and the activation of the Integrated Stress Response (ISR). The ISR is a central cellular stress response pathway that, under prolonged activation, can switch from a pro-survival to a pro-apoptotic program. The key mediator of the ISR in this context is the GCN2 kinase.

The signaling cascade proceeds as follows:

-

GCN2 Activation: Ribosomal stress activates GCN2.

-

eIF2α Phosphorylation: Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

-

ATF4 Translation: Phosphorylation of eIF2α, while causing a general shutdown of protein synthesis, selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA.

-

Apoptosis Induction: ATF4, a key transcription factor of the ISR, upregulates the expression of pro-apoptotic genes, ultimately leading to programmed cell death. This process has been shown to be independent of TP53.

Modulatory Pathways

The efficacy of this compound is influenced by the status of other cellular pathways:

-

mTOR Pathway: Hyperactivation of the mTOR signaling pathway has been shown to confer resistance to this compound. This is due to a reduction in the this compound-induced binding of GSPT1 to cereblon, which in turn leads to decreased GSPT1 degradation.

-

ILF2/ILF3 Complex: The heterodimeric complex of Interleukin Enhancer-Binding Factor 2 (ILF2) and ILF3 is a novel regulator of CRBN expression. The loss of ILF2 or ILF3 leads to improper splicing of CRBN mRNA, resulting in decreased levels of full-length CRBN protein. This reduction in the E3 ligase substrate receptor diminishes the cell's responsiveness to this compound.

Quantitative Data

The anti-leukemic activity of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) |

| MOLM-13 | 3 |

| MV4-11 | 7 |

| KG-1 | 10 |

| U937 | 12 |

| HL-60 | 15 |

| OCI-AML2 | 25 |

| OCI-AML3 | >1000 |

| Kasumi-1 | 35 |

| MOLM-16 | 50 |

| SKM-1 | 75 |

Table 2: this compound Activity in Primary AML Patient Samples

| Parameter | Value | Notes |

| Average EC50 (Viability) | 21 nM | In vitro treatment of primary AML cells. |

| Leukemic Cell Elimination (24h) | >82% | In vitro treatment. |

| Leukemic Cell Elimination (96h) | Nearly 100% | In vitro treatment. |

Table 3: GSPT1 Degradation in Primary AML Patient Samples

| This compound Conc. (nM) | GSPT1 Reduction | Number of Samples |

| 100 | >70% | 9/23 |

| 100 | 50-70% | 8/23 |

| 100 | <50% | 6/23 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the this compound-induced apoptosis signaling pathway.

Cell Viability and Apoptosis Assays

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Seed AML cells (e.g., MOLM-13, U937) in 96-well plates.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate for 72 hours.

-

Add CellTiter-Glo® reagent and measure luminescence to determine the number of viable cells.

-

Calculate IC50 values from dose-response curves.

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Treat AML cells with this compound at various concentrations and time points.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze cells by flow cytometry to quantify early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.

-

Western Blotting for Protein Degradation and Pathway Activation

-

Cell Lysis: Treat AML cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-GSPT1

-

Anti-cleaved PARP

-

Anti-cleaved Caspase-3

-

Anti-p-eIF2α

-

Anti-ATF4

-

Anti-p-S6K (for mTOR pathway)

-

Anti-CRBN

-

Anti-β-actin or GAPDH (as loading controls)

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Genome-Wide CRISPR-Cas9 Screen

-

Cell Line Preparation: Generate a Cas9-expressing stable AML cell line (e.g., U937-Cas9).

-

Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library at a low multiplicity of infection.

-

Drug Selection: Treat the transduced cell population with this compound or DMSO.

-

Genomic DNA Extraction: Collect cell pellets at different time points and extract genomic DNA.

-

sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted or enriched in the this compound-treated population compared to the control. This reveals genes whose knockout confers resistance or sensitivity to the drug.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound-induced apoptosis signaling pathway.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its selective degradation of GSPT1 triggers a well-defined apoptotic signaling cascade centered on the Integrated Stress Response. Understanding the intricacies of this pathway, including its modulation by mTOR and ILF2/ILF3, is crucial for optimizing the clinical application of this compound and for the development of next-generation molecular glues. The experimental frameworks outlined in this guide provide a robust foundation for further research into this promising anti-cancer agent.

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Eragidomide (CC-90009): A Deep Dive into its Structural and Functional Landscape for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

Eragidomide (CC-90009) is a pioneering, first-in-class, selective GSPT1 (G1 to S phase transition 1) degrader that operates as a molecular glue. By coopting the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of GSPT1, a key translation termination factor. This targeted protein degradation triggers a cascade of downstream events, culminating in potent anti-neoplastic activity, particularly in acute myeloid leukemia (AML). This technical guide provides a comprehensive analysis of the structural and functional characteristics of this compound, offering researchers, scientists, and drug development professionals a thorough understanding of its mechanism of action, experimental validation, and therapeutic potential.

Structural Analysis

This compound's chemical structure is central to its unique mechanism of action. It is a small molecule belonging to the class of Cereblon E3 ligase modulating drugs (CELMoDs).

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-(4-chlorophenyl)-2,2-difluoroacetamide |

| Molecular Formula | C22H18ClF2N3O4 |

| Molecular Weight | 461.8 g/mol |

| CAS Number | 1860875-51-9 |

Crystal Structure of the GSPT1-Eragidomide-CRBN Ternary Complex

The therapeutic efficacy of this compound is rooted in its ability to form a stable ternary complex with GSPT1 and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase. X-ray crystallography has elucidated the atomic-level interactions that underpin this molecular assembly.[1][2]

This compound acts as a molecular glue, creating a novel protein-protein interface between GSPT1 and CRBN. The glutarimide (B196013) moiety of this compound binds to a specific pocket in CRBN, a characteristic interaction for this class of drugs. The other end of the this compound molecule then presents a surface that is recognized by a degron motif on GSPT1. This induced proximity positions GSPT1 for ubiquitination by the E3 ligase complex.[1][2]

Functional Analysis

This compound's primary function is to induce the selective degradation of GSPT1, which has profound consequences for cancer cells, particularly those of hematopoietic lineage.

Mechanism of Action: GSPT1 Degradation

This compound hijacks the CRL4-CRBN E3 ubiquitin ligase machinery. Upon binding to CRBN, it alters the substrate specificity of the ligase, prompting the recruitment of GSPT1. This leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[3] The degradation of GSPT1 is rapid and sustained, leading to a cascade of downstream effects that ultimately result in cancer cell death.

Downstream Signaling Pathways

The depletion of GSPT1 by this compound triggers the integrated stress response (ISR), a key cellular pathway activated by various stress conditions, including amino acid deprivation and viral infection. This leads to the phosphorylation of eIF2α and the subsequent preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in apoptosis, leading to programmed cell death in cancer cells.

Furthermore, the degradation of GSPT1 has been shown to downregulate the expression of key transcription factors involved in hematologic malignancies, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as interferon regulatory factor 4 (IRF4) and the proto-oncogene c-myc.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective anti-proliferative activity against a panel of AML cell lines and primary patient samples.

| Cell Line | IC50 (nM) |

| MOLM-13 | 5 |

| MV4-11 | 3 |

| KG-1 | 10 |

| U937 | 8 |

| HL-60 | 15 |

| OCI-AML2 | 25 |

| OCI-AML3 | >1000 |

| NOMO-1 | 6 |

| THP-1 | 75 |

| Kasumi-1 | 12 |

Note: IC50 values are approximate and may vary depending on the specific experimental conditions.

| Patient Samples | EC50 (nM) |

| AML Patient Blasts (n=20) | 21 (mean) |

In vivo studies using AML xenograft models have further confirmed the anti-leukemic activity of this compound, demonstrating tumor growth inhibition and improved survival.

Experimental Protocols

The following sections outline generalized protocols for key experiments used in the structural and functional characterization of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro Ubiquitination Assay

This assay is used to demonstrate the this compound-dependent ubiquitination of GSPT1 by the CRL4-CRBN E3 ligase complex.

Workflow:

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), the CRL4-CRBN E3 ligase complex, recombinant GSPT1, and ubiquitin in a reaction buffer containing ATP and MgCl2.

-

Compound Addition: Add this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for GSPT1 and ubiquitin, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualization: Detect the protein bands using a chemiluminescence detection system. An increase in high-molecular-weight GSPT1 species in the presence of this compound indicates polyubiquitination.

Quantitative Proteomics

Tandem mass tag (TMT)-based quantitative proteomics is employed to assess the selectivity of this compound-induced protein degradation.

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture AML cells and treat with this compound or DMSO for a specified time.

-

Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

TMT Labeling: Label the peptides from each condition with different isobaric TMT reagents.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels. A significant and selective decrease in the abundance of GSPT1 in the this compound-treated samples confirms its targeted degradation.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the GSPT1-Eragidomide-CRBN ternary complex.

Workflow:

Methodology:

-

Protein Expression and Purification: Express and purify recombinant GSPT1 and the CRL4-CRBN complex using appropriate expression systems (e.g., insect or mammalian cells).

-

Ternary Complex Formation: Incubate the purified GSPT1 and CRL4-CRBN with an excess of this compound to form the ternary complex.

-

Purification of the Ternary Complex: Purify the GSPT1-Eragidomide-CRBN complex using size-exclusion chromatography to ensure homogeneity.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop) to obtain protein crystals.

-

X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. Its selective and potent degradation of GSPT1 offers a promising therapeutic strategy for AML and potentially other malignancies dependent on this translation termination factor. The detailed structural and functional understanding of this compound's mechanism of action provides a solid foundation for its clinical development and for the design of next-generation molecular glues with improved efficacy and safety profiles. Future research should focus on identifying biomarkers of response to this compound, exploring its potential in combination therapies, and investigating mechanisms of resistance. The in-depth technical information provided in this guide is intended to support and accelerate these critical research and development efforts.

References

Preclinical Profile of Eragidomide: A Cereblon E3 Ligase Modulator for Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eragidomide (CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader that functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] This targeted protein degradation has demonstrated potent preclinical activity in various models of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By inducing the degradation of GSPT1, a key translation termination factor, this compound triggers a cascade of cellular events, including the activation of the integrated stress response (ISR) pathway, leading to apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for key assays.

Data Presentation

In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of human AML cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment, are summarized in the table below.

| Cell Line | IC50 (nM) |

| MOLM-13 | 3 - 75 |

| MV4-11 | 3 - 75 |

| HL-60 | 3 - 75 |

| KG-1 | 3 - 75 |

| U937 | 3 - 75 |

| OCI-AML2 | 3 - 75 |

| OCI-AML3 | >1000 (Resistant) |

| NOMO-1 | 3 - 75 |

| THP-1 | 3 - 75 |

| EOL-1 | 3 - 75 |

| NB4 | 3 - 75 |

Data sourced from multiple preclinical studies. The range reflects variability across different experimental conditions.[5]

In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

The anti-leukemic activity of this compound was evaluated in vivo using a large cohort of 35 primary AML patient samples xenografted into NOD/SCID mice. Treatment with this compound resulted in a significant reduction in leukemia engraftment.

| Patient Samples (n=35) | Reduction in AML Engraftment |

| Highly Responsive (n=16) | >75% |

| Moderately Responsive (n=10) | 45% - 75% |

| Low Responders (n=9) | <25% |

In 24 of the 35 samples, this compound significantly reduced CD45+CD33+ AML cells by 52% to 100% in the injected femur and 62% to 99% in noninjected bones compared with vehicle-treated mice.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the methodology for determining the anti-proliferative activity of this compound in AML cell lines.

Materials:

-

AML cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (CC-90009)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed AML cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.

Western Blot Analysis for GSPT1 Degradation

This protocol describes the detection and quantification of GSPT1 protein levels following this compound treatment.

Materials:

-

AML cells

-

This compound (CC-90009)

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat AML cells with this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

For the loading control, strip the membrane and re-probe with the anti-β-actin antibody or use a separate gel.

-

Quantify the band intensities to determine the extent of GSPT1 degradation.

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol details the measurement of apoptosis induction by this compound through the quantification of caspase-3 and -7 activities.

Materials:

-

AML cells

-

This compound (CC-90009)

-

DMSO

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed AML cells in 96-well opaque-walled plates as described for the cell viability assay.

-

Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.

-

Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents gently by orbital shaking for 30 seconds.

-

Incubate the plates at room temperature for 1-2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase activity.

-

Normalize the results to the vehicle control to determine the fold-induction of apoptosis.

In Vivo AML Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in AML PDX models.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Primary AML patient cells

-

This compound (CC-90009)

-

Vehicle control solution

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33)

-

Calipers

Procedure:

-

Expand primary AML cells from patient bone marrow or peripheral blood in immunodeficient mice.

-

Harvest the engrafted human AML cells and inject them intravenously or intrafemorally into a new cohort of recipient mice.

-

Once leukemia is established (typically confirmed by flow cytometry of peripheral blood), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dose and schedule (e.g., daily, twice daily, intraperitoneally, or orally).

-

Monitor the health of the mice and measure tumor burden (if applicable for subcutaneous models) regularly.

-

At the end of the study, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.

-

Quantify the percentage of human AML cells (e.g., hCD45+/hCD33+) in these tissues using flow cytometry.

-

Compare the leukemia burden in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Mandatory Visualization

Caption: this compound's mechanism of action.

Caption: Workflow for a genome-wide CRISPR-Cas9 screen.

Caption: Workflow of an in vivo AML PDX study.

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]

The Pharmacodynamics of CC-90009: A Deep Dive into a First-in-Class GSPT1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1][2] Unlike traditional enzyme inhibitors, CC-90009 functions as a "molecular glue," inducing the targeted degradation of a specific protein, the translation termination factor G1 to S phase transition 1 (GSPT1).[2][3] This targeted protein degradation triggers a cascade of downstream events, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth exploration of the pharmacodynamics of CC-90009, detailing its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeted Degradation of GSPT1

CC-90009 exerts its therapeutic effects by co-opting the body's own protein disposal machinery. The molecule binds to the cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, creating a novel binding surface that recruits GSPT1. Once brought into proximity, GSPT1 is polyubiquitinated by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome. This selective degradation of GSPT1 is the central event in the pharmacodynamic cascade of CC-90009.

Signaling Pathways Activated by GSPT1 Degradation

The depletion of GSPT1, a crucial factor in the termination of protein synthesis, leads to two major downstream consequences: the activation of the Integrated Stress Response (ISR) and the inhibition of Nonsense-Mediated Decay (NMD).

Integrated Stress Response (ISR)

The primary driver of CC-90009's pro-apoptotic activity is the activation of the ISR. The degradation of GSPT1 leads to ribosome stalling at stop codons, which is sensed by the kinase GCN2. GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation has a dual effect: it globally attenuates protein synthesis to conserve resources, while selectively promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the transcription of a suite of genes involved in stress response and apoptosis, including CHOP and DDIT3.

Caption: CC-90009 induces GSPT1 degradation, leading to the activation of the ISR pathway and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics of CC-90009.

Table 1: In Vitro Anti-proliferative Activity of CC-90009 in AML Cell Lines

| Cell Line | IC50 (nM) |

| MOLM-13 | 10 |

| MV4-11 | 25 |

| KG-1 | 50 |

| U937 | 3-75 |

| OCI-AML3 | >1000 |

Data compiled from multiple sources.

Table 2: GSPT1 Degradation in AML Patient Samples

| CC-90009 Concentration (nM) | GSPT1 Degradation |

| 10 | >50% in the majority of samples |

| 100 | >90% in many samples |

Data is generalized from primary AML patient sample studies.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of CC-90009.

Western Blotting for GSPT1 and ISR Markers

Objective: To quantify the levels of GSPT1 and key ISR proteins (p-eIF2α, ATF4) in response to CC-90009 treatment.

Methodology:

-

Cell Culture and Treatment: AML cell lines (e.g., U937, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are treated with varying concentrations of CC-90009 (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for specified time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-GSPT1 (1:1000)

-

Rabbit anti-phospho-eIF2α (Ser51) (1:1000)

-

Rabbit anti-ATF4 (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.

-

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Genome-Wide CRISPR-Cas9 Screen

Objective: To identify genes and pathways that modulate the cellular response to CC-90009.

Methodology:

-

Cell Line and Library: U937 cells stably expressing Cas9 are transduced with a pooled lentiviral sgRNA library targeting approximately 19,000 protein-coding genes.

-

Transduction: Cells are transduced at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.

-

Drug Selection: Three days post-transduction, the cell population is split and treated with either a high concentration of CC-90009 (e.g., 1 µM) or DMSO as a control.

-

Cell Culture and Genomic DNA Extraction: Cells are cultured for an additional 14-21 days. Genomic DNA is then extracted from both the CC-90009-treated and DMSO-treated populations.

-

sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing. The relative abundance of each sgRNA in the treated versus control populations is calculated. Genes for which sgRNAs are significantly depleted in the CC-90009-treated sample are considered essential for the drug's activity, while enriched sgRNAs indicate genes whose knockout confers resistance.

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen to identify modulators of CC-90009 activity.

Conclusion

CC-90009 represents a paradigm of targeted protein degradation as a therapeutic strategy. Its potent and selective degradation of GSPT1 triggers a well-defined pharmacodynamic cascade, culminating in the activation of the Integrated Stress Response and subsequent apoptosis in AML cells. The in-depth understanding of its mechanism of action, supported by robust experimental data, provides a strong rationale for its continued investigation and development as a novel anti-cancer agent. The methodologies outlined in this guide serve as a foundation for researchers to further explore the intricate biology of CC-90009 and other molecular glue degraders.

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9 screen for genome‐wide interrogation of essential MYC‐bound E‐boxes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Eragidomide (CC-90009) In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eragidomide (CC-90009) is a potent and selective GSPT1 (G1 to S phase transition 1) degrader for the treatment of Acute Myeloid Leukemia (AML). As a cereblon E3 ligase modulator, this compound acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3] This targeted protein degradation triggers the integrated stress response pathway, leading to apoptosis in AML cells.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in AML cell culture models, including cell viability, apoptosis, and protein degradation assays.

Mechanism of Action

This compound (CC-90009) selectively targets GSPT1 for degradation through the CRL4CRBN E3 ubiquitin ligase complex. By binding to the cereblon (CRBN) protein, this compound creates a novel binding surface that recruits GSPT1, leading to its polyubiquitination and degradation by the proteasome. The loss of GSPT1, a key translation termination factor, activates the GCN1/GCN2/ATF4 integrated stress response pathway, ultimately resulting in apoptosis of AML cells.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various AML cell lines.

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) | Assay Duration | Reference |

| Various AML Cell Lines (10 of 11 tested) | 3 - 75 | 3 days | |

| Kasumi-1 | 8.1 ± 2.1 | 72 hours | |

| Kasumi-1 | 19.4 ± 8.9 | 48 hours | |

| Kasumi-1 | 34.1 ± 7.8 | 24 hours |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | Time to Apoptosis | Reference |

| 5 AML Cell Lines | Not Specified | 16 - 48 hours | |

| Primary AML Patient Samples | 100 nM | 24 hours |

Experimental Protocols

General Cell Culture of AML Cell Lines

Recommended Cell Lines: KG-1, U937, MOLM-13, Kasumi-1, MV-4-11, EOL-1, GDM-1, MOLM-14, HNT-34, MONOMAC-6, ME-1, HEL-2917, NOMO-1.

Culture Media: Refer to the specific cell line datasheets for recommended media and supplements (e.g., RPMI-1640 or IMDM with 10-20% FBS and penicillin/streptomycin).

General Maintenance:

-

Culture cells in suspension at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell densities between 1 x 105 and 1 x 106 cells/mL.

-

Passage cells every 2-3 days by centrifuging and resuspending in fresh media.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

-

AML cell line of choice

-

This compound (CC-90009)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

-

AML cell line of choice

-

This compound (CC-90009)

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow Cytometer

Procedure:

-

Seed AML cells at a density of 0.5 - 1 x 106 cells/mL in a 6-well plate or T-25 flask.

-

Treat cells with this compound (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.

-

Harvest cells, including the supernatant containing detached apoptotic cells, and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for GSPT1 Degradation

This protocol is used to detect the degradation of GSPT1 protein following this compound treatment.

Materials:

-

AML cell line of choice (e.g., KG-1, U937)

-

This compound (CC-90009)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against GSPT1

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed AML cells and treat with this compound (e.g., 100 nM) or DMSO for 6-24 hours.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental Workflow

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

Application Notes and Protocols for Eragidomide in AML Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Eragidomide (CC-90009), a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator, in Acute Myeloid Leukemia (AML) xenograft models. The protocols outlined below are intended to assist in the design and execution of in vivo studies to assess the efficacy and mechanism of action of this compound.

Introduction to this compound in AML

This compound is a "molecular glue" that induces the proximity of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] The depletion of GSPT1 in AML cells triggers a potent anti-leukemic effect by inducing apoptosis and reducing the engraftment of leukemia stem cells (LSCs).[1] Preclinical studies have demonstrated that this compound has significant anti-proliferative activity across a range of AML cell lines and in patient-derived xenograft (PDX) models.

Mechanism of Action

This compound's primary mechanism of action involves the selective degradation of GSPT1. This event disrupts protein translation, leading to the activation of the integrated stress response (ISR) pathway, a key cellular stress response that can lead to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis in AML

Caption: this compound-mediated GSPT1 degradation and apoptosis pathway in AML.

Data Presentation: In Vivo Efficacy of GSPT1 Degraders

The following table summarizes the in vivo anti-tumor activity of a GSPT1 degrader in an AML xenograft model. While specific public data for this compound's tumor growth inhibition (TGI) is limited, the data for a similar GSPT1 degrader, LYG-409, in an MV4-11 xenograft model is presented as a representative example of the expected efficacy.

| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| LYG-409 | MV4-11 (AML) | 30 mg/kg | 94.34% |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for AML

This protocol describes the establishment of a subcutaneous xenograft model using the FLT3-ITD positive AML cell line, MOLM-13.

Materials:

-

MOLM-13 human AML cell line

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture MOLM-13 cells under standard conditions to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

-

Cell Preparation:

-

Harvest the cells and wash them twice with sterile PBS.

-

Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

For subcutaneous injection, you may mix the cell suspension 1:1 with Matrigel to improve the tumor take rate.

-

-

Tumor Implantation:

-

Anesthetize the mice according to your institution's approved protocols.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Patient-Derived Xenograft (PDX) Model for AML

This protocol provides a general framework for establishing a PDX model from primary AML patient samples.

Materials:

-

Primary AML patient bone marrow or peripheral blood mononuclear cells

-

Immunodeficient mice (NSG mice are recommended for better engraftment), 6-8 weeks old

-

Ficoll-Paque for mononuclear cell isolation

-

Sterile PBS

-

Human CD45 antibodies for flow cytometry

Procedure:

-

Cell Isolation: Isolate mononuclear cells from fresh or cryopreserved primary AML patient samples using Ficoll-Paque density gradient centrifugation.

-

Cell Preparation:

-

Wash the isolated cells with sterile PBS.

-

Resuspend the viable cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

-

Cell Implantation:

-

Intravenously inject the cell suspension into each mouse via the tail vein. Sublethal irradiation of the mice prior to injection can improve engraftment.

-

-

Engraftment Monitoring:

-

Beginning 3-4 weeks post-injection, periodically collect peripheral blood from the mice.

-

Analyze the blood samples for the presence of human CD45+ cells by flow cytometry to monitor the level of engraftment.

-

Engraftment is typically confirmed when human CD45+ cells constitute >1% of the peripheral blood mononuclear cells.

-

-

Expansion (Optional): Once engraftment is established, bone marrow from the primary recipient mice can be harvested and serially transplanted into secondary recipients to expand the PDX model for larger studies.

Protocol 3: this compound Formulation and Administration

Materials:

-

This compound (CC-90009)

-

Vehicle components:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

-

Oral gavage needles

Procedure:

-

Vehicle Preparation: A recommended vehicle for oral administration of similar small molecule inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Prepare the vehicle under sterile conditions.

-

This compound Formulation:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG300 and vortex to mix.

-

Add Tween 80 and vortex to mix.

-

Finally, add the saline to reach the final desired concentration and volume.

-

-

Administration:

-

Administer the formulated this compound or vehicle to the respective groups of mice via oral gavage.

-

The dosing schedule will depend on the specific experimental design but can be based on previously reported preclinical studies.

-

Experimental Workflow for Efficacy Studies

Caption: General experimental workflow for this compound efficacy testing in AML xenograft models.

References

Application Notes and Protocols for Eragidomide and Venetoclax Combination Therapy in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The BCL-2 inhibitor, venetoclax (B612062), has significantly improved outcomes in AML, particularly for older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired resistance, often mediated by the anti-apoptotic protein MCL-1, remains a clinical challenge. Eragidomide (CC-90009) is a novel cereblon E3 ligase modulator (CELMoD) that induces the degradation of the translation termination factor GSPT1, leading to apoptosis in AML cells. The combination of this compound and venetoclax represents a promising therapeutic strategy to overcome venetoclax resistance and enhance anti-leukemic efficacy. This document provides detailed application notes and protocols for the preclinical evaluation of this combination therapy.

Mechanism of Action and Rationale for Combination

Venetoclax selectively binds to BCL-2, an anti-apoptotic protein, thereby releasing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis. AML cells can evade venetoclax-induced apoptosis by upregulating other anti-apoptotic proteins, most notably MCL-1.

This compound acts as a "molecular glue" to recruit the GSPT1 protein to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. The depletion of GSPT1 induces a robust integrated stress response and triggers apoptosis in AML blasts and leukemia stem cells. Preclinical studies with other agents have shown that downregulating MCL-1 can sensitize AML cells to venetoclax. While this compound's primary target is GSPT1, the potential for its downstream effects to modulate MCL-1 levels or otherwise synergize with BCL-2 inhibition provides a strong rationale for this combination. A clinical trial (NCT04336982) is currently investigating the triplet combination of this compound, venetoclax, and azacitidine in patients with AML.

Data Presentation